molecular formula C₂¹³C₆H₄O₃ B1142363 Phthalic-13C6 Anhydride CAS No. 1173019-01-6

Phthalic-13C6 Anhydride

Cat. No.: B1142363
CAS No.: 1173019-01-6
M. Wt: 154.07
InChI Key:
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Description

Phthalic-13C6 Anhydride, also known as 1,3-Isobenzofurandione-13C6, is a derivative of phthalic anhydride where the carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in scientific research to trace chemical reactions and mechanisms due to its isotopic labeling. It has a molecular formula of C8H4O3 and a molecular weight of 154.07 g/mol .

Mechanism of Action

Target of Action

Phthalic-13C6 Anhydride, a derivative of phthalic anhydride, is primarily involved in the production of phthalate plasticizers and as an intermediate in the production of dyes, pigments, and resins . It is highly reactive with water and alcohols .

Mode of Action

The primary mechanism of action of this compound is through its ability to undergo hydrolysis in the presence of water or alcohols, forming phthalic acid . Phthalic acid and its derivatives are known to have a variety of biological effects, including antioxidant and anti-inflammatory properties .

Biochemical Pathways

In the degradation of phthalates, phthalic acid is reported to be the intermediate product. The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated . Metabolic pathways of phthalic acid in anaerobic and aerobic process conditions are different .

Pharmacokinetics

Once absorbed into the body, this compound can be metabolized to phthalic acid, which may then undergo further biotransformation to form other metabolites .

Result of Action

This compound can cause irritation and damage to the respiratory system if inhaled, and skin and eye irritation upon contact . Prolonged exposure to this compound may lead to chronic effects such as asthma or other respiratory problems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is highly reactive with water and alcohols, and can undergo hydrolysis to form phthalic acid . Its physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings .

Biochemical Analysis

Biochemical Properties

Phthalic-13C6 Anhydride plays a significant role in biochemical reactions, particularly in the synthesis of phthaloyl amino acids. These derivatives have been shown to possess anti-inflammatory and immunomodulatory properties . This compound interacts with enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, it interacts with proteins involved in the inflammatory response, such as tumor necrosis factor-alpha and interleukin-1 beta, modulating their expression and activity .

Cellular Effects

This compound affects various types of cells and cellular processes. In immune cells, it has been shown to suppress the production of nitric oxide and pro-inflammatory cytokines, thereby reducing inflammation . It also influences cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, by inhibiting the activation of transcription factors involved in the inflammatory response . Furthermore, this compound affects gene expression by modulating the transcription of genes involved in inflammation and immune response . In terms of cellular metabolism, it has been observed to reduce the metabolic activity of immune cells, thereby decreasing their proliferation and activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, it interacts with transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells, preventing their activation and subsequent transcription of pro-inflammatory genes . This compound also modulates gene expression by influencing the transcription of genes involved in inflammation and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained anti-inflammatory effects, but its efficacy may diminish over time as the compound degrades . In in vitro studies, the compound has been observed to maintain its activity for several days, while in in vivo studies, its effects may last for several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have significant anti-inflammatory effects without causing any adverse effects . At higher doses, this compound may cause toxic effects, such as liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which no further increase in efficacy is observed . Additionally, high doses of this compound may lead to adverse effects, such as oxidative stress and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the degradation of phthalates . It is metabolized by enzymes such as phthalate dioxygenase and phthalate dehydrogenase, which convert it into phthalic acid . Phthalic acid is further metabolized by enzymes such as phthalic acid decarboxylase and phthalic acid hydrolase, leading to the formation of simpler compounds that can be utilized in cellular metabolism . The metabolic pathways of this compound also involve interactions with cofactors such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, which are essential for the enzymatic reactions involved in its degradation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as organic anion transporters and organic cation transporters, which facilitate its uptake and distribution within cells . Additionally, this compound binds to proteins such as albumin and globulins, which help in its transport through the bloodstream and distribution to various tissues . The compound’s localization and accumulation within cells are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus of cells . It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Within the cytoplasm, this compound interacts with enzymes and proteins involved in metabolic and signaling pathways . In the nucleus, it influences gene expression by interacting with transcription factors and modulating the transcription of specific genes . The compound’s activity and function are influenced by its subcellular localization and interactions with various biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalic-13C6 Anhydride can be synthesized through the oxidation of naphthalene or o-xylene, similar to the production of regular phthalic anhydride. The isotopic labeling is introduced by using carbon-13 labeled precursors in the synthesis process. The reaction typically involves the use of a catalyst such as vanadium pentoxide (V2O5) and molybdenum trioxide (MoO3) at high temperatures .

Industrial Production Methods

The industrial production of this compound follows the same principles as the production of phthalic anhydride but with the incorporation of carbon-13 labeled starting materials. The process involves the gas-phase oxidation of naphthalene or o-xylene in the presence of a catalyst. The reaction is carried out in a fluidized bed reactor or a fixed bed reactor, followed by purification steps to isolate the labeled anhydride .

Chemical Reactions Analysis

Types of Reactions

Phthalic-13C6 Anhydride undergoes various chemical reactions typical of anhydrides and aromatic compounds. These include:

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Esterification: Alcohols in the presence of an acid catalyst such as sulfuric acid.

    Amidation: Amines, often under heating conditions.

Major Products Formed

    Hydrolysis: Phthalic-13C6 acid.

    Esterification: Phthalic-13C6 esters.

    Amidation: Phthalic-13C6 amides.

Scientific Research Applications

Phthalic-13C6 Anhydride is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Comparison with Similar Compounds

Phthalic-13C6 Anhydride is unique due to its isotopic labeling with carbon-13. This makes it particularly useful for tracer studies and research applications. Similar compounds include:

This compound stands out due to its specific isotopic labeling, making it a valuable tool in scientific research for tracing and studying chemical and biological processes.

Properties

CAS No.

1173019-01-6

Molecular Formula

C₂¹³C₆H₄O₃

Molecular Weight

154.07

Synonyms

1,2-Benzenedicarboxylic Anhydride--13C6;  1,3-Phthalandione-13C6;  2-Benzofuran-1,3-dione-13C6;  Araldite HT 901-13C6;  ESEN-13C6;  HT 901-13C6;  NSC 10431-13C6;  Phthalandione-13C6;  Phthalanhydride-13C6;  Phthalic Acid Anhydride-13C6;  Retarder AK-13C6;  Reta

Origin of Product

United States

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